N-[2-(1,3-thiazol-4-yl)ethyl]-5-thiomorpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Overview
Description
N-[2-(1,3-thiazol-4-yl)ethyl]-5-thiomorpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of thiazole, oxadiazole, and pyrazine rings in its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-thiazol-4-yl)ethyl]-5-thiomorpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 1,3-thiazole and 1,2,5-oxadiazole derivatives. These intermediates are then subjected to various coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and thiomorpholine .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-thiazol-4-yl)ethyl]-5-thiomorpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-(1,3-thiazol-4-yl)ethyl]-5-thiomorpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive agent with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(1,3-thiazol-4-yl)ethyl]-5-thiomorpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing compound with anticancer properties.
Ixabepilone: Features a thiazole ring and is used in cancer treatment.
Uniqueness
N-[2-(1,3-thiazol-4-yl)ethyl]-5-thiomorpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine is unique due to its combination of thiazole, oxadiazole, and pyrazine rings, which contribute to its diverse chemical reactivity and potential biological activity. This structural complexity sets it apart from other similar compounds and makes it a valuable candidate for further research and development .
Properties
IUPAC Name |
N-[2-(1,3-thiazol-4-yl)ethyl]-5-thiomorpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7OS2/c1(9-7-23-8-15-9)2-14-12-13(20-3-5-22-6-4-20)17-11-10(16-12)18-21-19-11/h7-8H,1-6H2,(H,14,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKRPJNYWYMJOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC3=NON=C3N=C2NCCC4=CSC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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